2-Nitro-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-2’H,5’H-spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione is a complex organic compound characterized by its unique spiro structure. This compound is part of the spirobifluorene family, which is known for its applications in various fields such as molecular electronics, light-emitting devices, and nonlinear optical materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-2’H,5’H-spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione typically involves the nitration of a spirobifluorene precursorThis can be achieved using nitric acid under controlled conditions to avoid over-nitration .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow nitration could be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-2’H,5’H-spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the substituent introduced, various functionalized derivatives can be obtained.
Wissenschaftliche Forschungsanwendungen
2-Nitro-2’H,5’H-spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of advanced materials for electronics and photonics.
Wirkmechanismus
The mechanism of action of 2-Nitro-2’H,5’H-spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione involves its interaction with molecular targets through its nitro and spirobifluorene moieties. The nitro group can participate in redox reactions, while the spiro structure provides rigidity and stability to the molecule. These interactions can influence various biochemical pathways and molecular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Known for its applications in organic light-emitting diodes (OLEDs) and as a hole transport material.
Spiro[fluorene-9,9’-xanthene] with diketopyrrolopyrrole: Used as a non-fullerene acceptor in organic photovoltaics.
Uniqueness
2-Nitro-2’H,5’H-spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione is unique due to its specific nitro and imidazolidine functionalities, which are not commonly found in other spirobifluorene derivatives.
Eigenschaften
CAS-Nummer |
89391-41-3 |
---|---|
Molekularformel |
C15H9N3O4 |
Molekulargewicht |
295.25 g/mol |
IUPAC-Name |
2-nitrospiro[fluorene-9,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C15H9N3O4/c19-13-15(17-14(20)16-13)11-4-2-1-3-9(11)10-6-5-8(18(21)22)7-12(10)15/h1-7H,(H2,16,17,19,20) |
InChI-Schlüssel |
BOOSGHFMEZVFGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.